

A Comparative Guide to the Kinase Specificity of A 77-01

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Compound of Interest

Compound Name: A 77-01

Cat. No.: B1664255

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This guide provides a detailed comparison of the kinase inhibitor **A 77-01**, assessing its specificity through kinase assay data and comparing it with alternative compounds. Due to the existence of two distinct inhibitors with highly similar nomenclature, this guide addresses both **A 77-01**, an inhibitor of TGF- β type I receptor (ALK5), and A-770041, an inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck).

Section 1: A 77-01 (ALK5 Inhibitor)

A 77-01 is a potent inhibitor of the transforming growth factor- β (TGF- β) type I receptor superfamily activin-like kinase 5 (ALK5).^{[1][2][3][4]} It is a close analog and likely the active metabolite of A-83-01.^[2] **A 77-01** exerts its effects by blocking the kinase activity of ALK5, which in turn inhibits the phosphorylation of downstream SMAD proteins and disrupts TGF- β -induced cellular responses.^[3]

Data Presentation: Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibitory potency of **A 77-01** and its common alternatives, SB-431542 and A-83-01. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase Target	A 77-01 IC50 (nM)	SB-431542 IC50 (nM)	A-83-01 IC50 (nM)
ALK5 (TGF- β RI)	25 - 34[1][4]	94[5][6]	12[7][8]
ALK4 (Activin RI)	-	Inhibits[9]	45[7][8]
ALK7 (Nodal RI)	-	Inhibits[9]	7.5[7][8]

Note: **A 77-01** and A-83-01 are reported to have minimal activity against ALK1, ALK2, ALK3, and ALK6, which are involved in the Bone Morphogenetic Protein (BMP) signaling pathway.[3] [9] **A 77-01** has also been shown to have no effect on MAPK pathways.[3]

Experimental Protocols

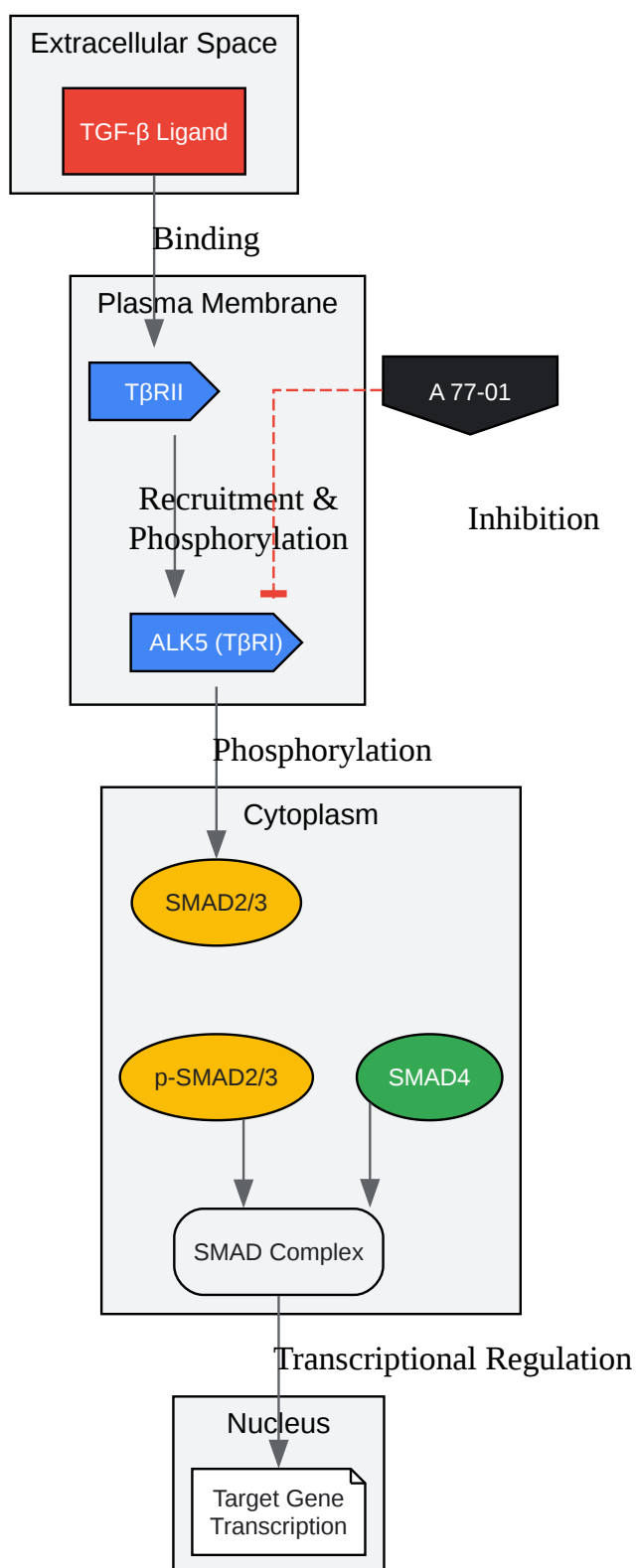
In Vitro ALK5 Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method for measuring ALK5 kinase activity and its inhibition, which quantifies the amount of ADP produced during the kinase reaction.[10][11]

- Reagent Preparation:
 - Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
 - Prepare stock solutions of ATP and a suitable ALK5 peptide substrate.
 - Dilute recombinant human ALK5 (TGF β R1) kinase to the desired working concentration in Kinase Assay Buffer.
 - Prepare a serial dilution of **A 77-01** or other test inhibitors in DMSO. Further dilute the inhibitor solutions in Kinase Assay Buffer.
- Kinase Reaction:
 - Add the diluted inhibitor solution or DMSO (for controls) to the wells of a 96-well or 384-well plate.
 - Add the ALK5 enzyme solution to each well, except for the "no enzyme" blank controls.

- Initiate the kinase reaction by adding a pre-mixed solution of the peptide substrate and ATP. The final ATP concentration should be near the K_m for ALK5.
- Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes) within the linear range of the reaction.[\[10\]](#)
- ADP Detection:
 - Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
 - Incubate the plate at room temperature for 40 minutes.
 - Add Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.
 - Incubate at room temperature for 30-60 minutes to stabilize the signal.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls and determine the IC₅₀ value.

Mandatory Visualization



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Caption: TGF- β signaling pathway and the inhibitory action of **A 77-01** on ALK5.

Section 2: A-770041 (Lck Inhibitor)

A-770041 is a selective, orally active inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of kinases.^{[12][13][14]} Lck plays a critical role in T-cell receptor (TCR) signaling and T-cell activation.^{[15][16]} Inhibition of Lck is a therapeutic strategy for preventing organ transplant rejection and treating T-cell mediated autoimmune diseases.^{[13][14]}

Data Presentation: Kinase Inhibition Profile

The following table summarizes the in vitro kinase inhibitory potency of A-770041 and its common alternatives, Dasatinib and Saracatinib.

Kinase Target	A-770041 IC50 (nM)	Dasatinib IC50 (nM)	Saracatinib (AZD0530) IC50 (nM)
Lck	147 ^{[12][13]}	<1 ^[17]	4 - 10 ^[18]
Fyn	44,100 ^[12]	<1 ^[17]	10 ^[18]
Src	9,100 ^[12]	1.1 ^[17]	2.7 ^[19]
Fgr	14,100 ^[12]	-	10 ^[18]
c-Yes	-	<1 ^[17]	4 ^[18]
Lyn	>8-fold selective vs Lck ^[20]	-	5 ^[18]
Hck	>8-fold selective vs Lck ^[20]	-	-
Abl	-	1.6 ^[17]	30

Note: A-770041 has been reported to be over 200-fold selective against a panel of approximately 20 other serine/threonine and tyrosine kinases and showed IC50 values greater than 10 μ M in a CEREP panel of about 70 molecular targets, though the specific data for these panels are not publicly detailed.^{[20][21]}

Experimental Protocols

In Vitro Lck Kinase Assay (Radiometric Format)

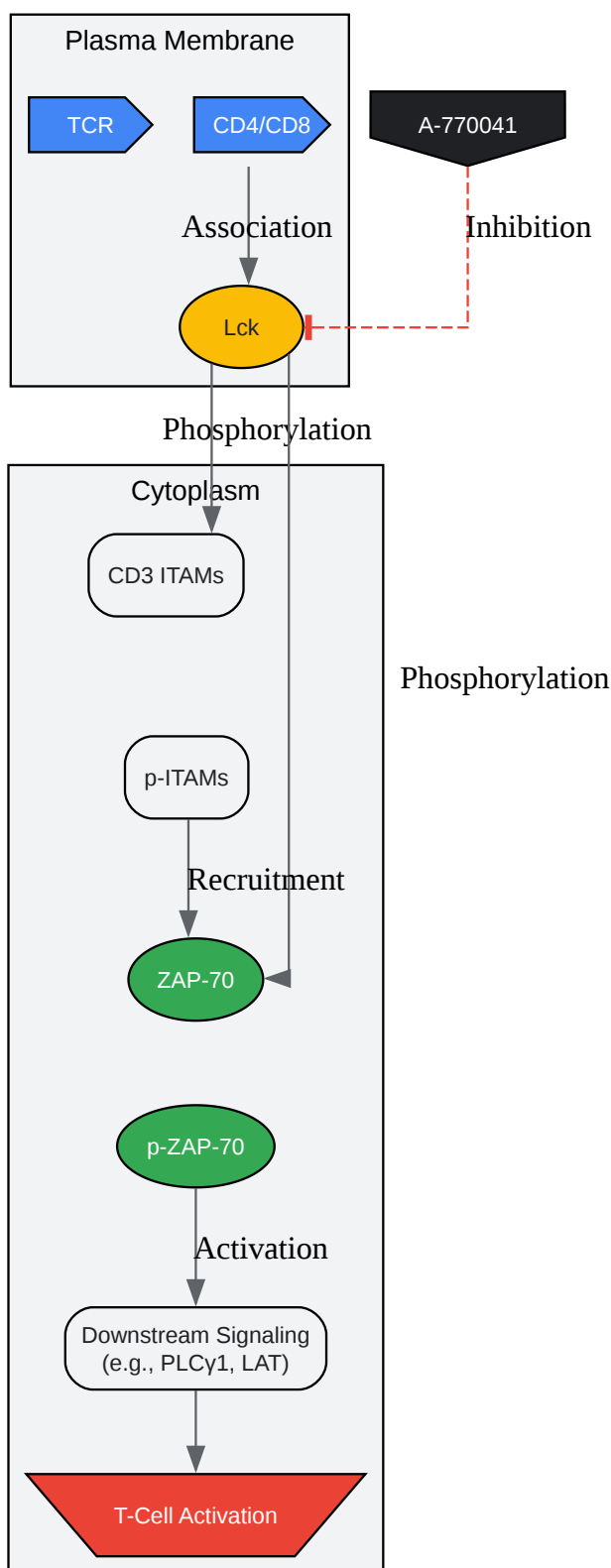
This protocol describes a classic method for measuring Lck kinase activity by quantifying the incorporation of radiolabeled phosphate from $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ into a peptide substrate.

[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- Reagent Preparation:
 - Prepare a 1x Kinase Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate).
 - Prepare a stock solution of a suitable Lck peptide substrate (e.g., KVEKIGEGTYGVVYK or Poly(Glu, Tyr) 4:1).[\[22\]](#)[\[23\]](#)
 - Dilute recombinant human Lck enzyme to the desired concentration in Kinase Buffer.
 - Prepare a serial dilution of A-770041 or other test inhibitors in DMSO.
- Kinase Reaction:
 - Pre-incubate the test inhibitor or DMSO (for controls) with the Lck enzyme in Kinase Buffer for approximately 15 minutes at room temperature or 37°C.[\[22\]](#)
 - Initiate the kinase reaction by adding a master mix containing the peptide substrate and $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$.
 - Incubate the reaction at room temperature or 30°C for a predetermined time (e.g., 30-40 minutes).[\[22\]](#)[\[23\]](#)
- Reaction Termination and Separation:
 - Stop the reaction by adding 3% phosphoric acid.
 - Spot an aliquot of the reaction mixture onto a filter paper (e.g., P81 phosphocellulose or glass fiber).

- Wash the filters multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
- Perform a final wash with methanol or ethanol and allow the filters to dry.
- Data Acquisition and Analysis:
 - Measure the radioactivity on each filter using a scintillation counter.
 - Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls and determine the IC₅₀ value.

Mandatory Visualization



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Caption: T-Cell Receptor (TCR) signaling cascade and the inhibitory role of A-770041 on Lck.

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